Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]-
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Overview
Description
Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- is a synthetic nucleoside analog. It is structurally derived from uridine, a naturally occurring nucleoside, but modified to include a 4-methylphenylsulfonyl group. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- typically involves multiple steps The starting material is often uridine, which undergoes selective deoxygenation at the 2’ and 5’ positionsCommon reagents used in these steps include deoxygenating agents like tributyltin hydride and sulfonylating agents such as tosyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce de-sulfonylated uridine derivatives .
Scientific Research Applications
Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study nucleoside metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Mechanism of Action
The mechanism of action of Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- involves its incorporation into nucleic acids or interaction with nucleoside-metabolizing enzymes. The 4-methylphenylsulfonyl group can interfere with normal nucleoside function, potentially inhibiting viral replication or cancer cell proliferation. Molecular targets include enzymes like thymidine kinase and ribonucleotide reductase, which are involved in nucleoside metabolism .
Comparison with Similar Compounds
Similar Compounds
2’,5’-Dideoxyuridine: Lacks the sulfonyl group but shares the deoxygenation pattern.
5’-Sulfonyluridine: Contains a sulfonyl group at the 5’ position but not the 4-methylphenyl variant.
4-Methylphenylsulfonyladenosine: Similar sulfonyl group but attached to adenosine instead of uridine.
Uniqueness
Uridine, 2’,5’-dideoxy-5’-[[(4-methylphenyl)sulfonyl]amino]- is unique due to the specific placement of the 4-methylphenylsulfonyl group and the deoxygenation at the 2’ and 5’ positions. This combination of modifications imparts distinct chemical and biological properties, making it a valuable tool in research .
Properties
Molecular Formula |
C16H19N3O6S |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H19N3O6S/c1-10-2-4-11(5-3-10)26(23,24)17-9-13-12(20)8-15(25-13)19-7-6-14(21)18-16(19)22/h2-7,12-13,15,17,20H,8-9H2,1H3,(H,18,21,22)/t12-,13+,15+/m0/s1 |
InChI Key |
QBFQUDDSTCQUAC-GZBFAFLISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=O)NC3=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2C(CC(O2)N3C=CC(=O)NC3=O)O |
Origin of Product |
United States |
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